molecular formula C15H13BrN2O4S B2875726 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine CAS No. 855714-92-0

4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine

Cat. No.: B2875726
CAS No.: 855714-92-0
M. Wt: 397.24
InChI Key: WAASIAFBYHLQHA-UHFFFAOYSA-N
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Description

4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine is a complex organic compound characterized by its bromophenylsulfonyl group and oxazolamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine typically involves multiple steps, starting with the bromination of phenylsulfonyl compounds. The reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the sulfonyl group.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Further research is needed to fully understand its therapeutic properties.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group, in particular, plays a crucial role in its biological activity by forming strong bonds with target molecules.

Molecular Targets and Pathways: The compound may interact with enzymes or receptors in biological systems, leading to the modulation of various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 4-((4-bromophenyl)sulfonyl)morpholine

  • N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives

Uniqueness: 4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)-N,N-dimethyloxazol-5-amine stands out due to its unique oxazolamine structure, which differentiates it from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-N,N-dimethyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4S/c1-18(2)15-14(17-13(22-15)12-4-3-9-21-12)23(19,20)11-7-5-10(16)6-8-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAASIAFBYHLQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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